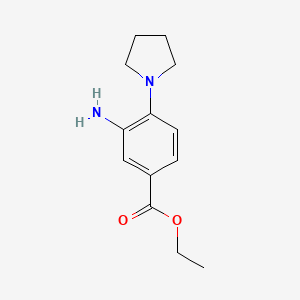

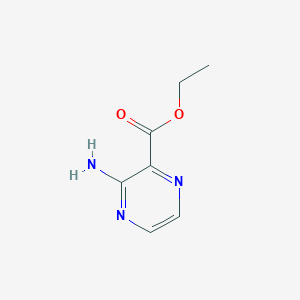

Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel azo compound derived from ethyl-4-amino benzoate was synthesized by the coupling reaction . Another study reported the synthesis of benzoate compounds as local anesthetics, where tetracaine and pramocaine were used as the lead compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate are not explicitly mentioned in the search results .Applications De Recherche Scientifique

Synthesis of Amides

Field

Organic Chemistry

Application

“Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate” can be used in the synthesis of primary and secondary amides. Amides are one of the most important organic compounds that are widely applied in medicine, biochemistry, and material science .

Method of Application

This compound can be used in a facile synthesis method of primary and secondary amides through a direct amidation of esters with sodium amidoboranes at room temperature without using catalysts and other reagents . This process is rapid and chemoselective, and features quantitative conversion and wide applicability for esters tolerating different functional groups .

Results

The experimental and theoretical studies reveal a reaction mechanism with nucleophilic addition followed by a swift proton transfer-induced elimination reaction .

Preparation of Aromatic Polyimides

Field

Polymer Science

Application

A novel diamine monomer, 4-[4-(1-pyrrolidinyl)phenyl]-2,6-bis(4-amino-phenyl)pyridine (PPAP), was synthesized using “Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate” as a starting material. This monomer was then used to prepare a series of aromatic polyimides .

Method of Application

The aromatic polyimides were prepared using PPAP and five aromatic dianhydrides by a two-step imidization method .

Results

The as-prepared polyimides had good solubility in high-boiling organic solvents upon heating, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP). They had outstanding thermal properties with the glass transition temperature (Tg) exceeding 354°C, as well as T5% and T10% mass loss temperature under a nitrogen atmosphere in the range of 521534°C and 544594°C, respectively . Moreover, they exhibited excellent hydrophobic properties with the contact angles ranging from 82.7 to 90.5° .

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 3-amino-4-pyrrolidin-1-ylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-17-13(16)10-5-6-12(11(14)9-10)15-7-3-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKKNIXKPDYFBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

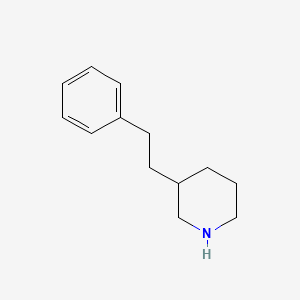

CCOC(=O)C1=CC(=C(C=C1)N2CCCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[2.3]hexan-4-ol](/img/structure/B1314004.png)

![2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B1314006.png)

![1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1314034.png)